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Compound of Interest

Compound Name: 1-Deoxysphingosine

Cat. No.: B1256055

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties, biological signaling pathways, and relevant experimental methodologies for 1-
Deoxysphingosine. This atypical sphingolipid is of increasing interest in the scientific
community due to its association with various pathological conditions, including hereditary
sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and chemotherapy-induced
peripheral neuropathy.

Physicochemical Properties of 1-Deoxysphingosine

1-Deoxysphingosine (deoxySO) is a class of atypical sphingolipids that lack the C1 hydroxyl
group characteristic of canonical sphingolipids like sphingosine. This structural difference is
fundamental to their metabolic fate and biological activity. They are formed when the enzyme
serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine as a substrate.[1] The
absence of the C1-OH group prevents their degradation through the canonical sphingolipid
catabolic pathway, leading to their accumulation and associated cytotoxicity.[2]

Data on the physicochemical properties of 1-Deoxysphingosine and its saturated counterpart,
1-Deoxysphinganine, are summarized below. It is important to note the existence of different
isomers of 1-Deoxysphingosine, primarily differing in the position and configuration of the
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double bond. The native form has been identified as having a cis (Z) double bond at position
14, while the commercially available synthetic standard often has a trans (E) double bond at
position 4.[2][3]

1- 1- 1-

Deoxysphingosine Deoxysphingosine Deoxysphinganine

Property

(m18:1(142)) -
Native Form

(m18:1(4E)) -
Synthetic

(m18:0) - Saturated
Form

Molecular Formula

C1sH37NO[4]

C1sH37NO[5]

C1sH3sNO[1]

Molecular Weight 283.5 g/mol [4] 283.5 g/mol [5] 285.5 g/mol [1]
CAS Number 2190487-94-4[4] 193222-34-3[5] 196497-48-0[1]
Appearance - Powder Crystalline solid
Melting Point Data not available Data not available Data not available
Boiling Point Data not available Data not available Data not available
pKa Data not available Data not available Data not available
DMF: 10 DMF: 10 DMF: 10
- mg/mIDMSO: 2 mg/mIDMSO: 2 mg/mIDMSO: 2
Solubility
mg/mlEthanol: mg/mlEthanol: mg/mlEthanol:
miscible[4] miscible[5] miscible
Stability > 2 years at -20°C[4] > 1 year at -20°CJ[6] > 4 years at -20°C

Storage Temperature -20°C[4] -20°C -20°C

Signaling Pathways of 1-Deoxysphingosine

The accumulation of 1-deoxysphingolipids has been linked to several pathological signaling
cascades, primarily exerting neurotoxic and cytotoxic effects. Key pathways identified include
the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and modulation
of nuclear hormone receptor activity.

Neurotoxicity and Cytotoxicity Pathways
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1-Deoxysphingolipids are known to be neurotoxic, a characteristic central to the pathology of
HSAN1 and implicated in chemotherapy-induced neuropathy.[7] The proposed mechanisms
involve:

e ER Stress and the Unfolded Protein Response (UPR): The accumulation of 1-
deoxysphinganine leads to the production of very-long-chain 1-deoxyceramides, which
induces ER stress and activates the unfolded protein response, ultimately leading to cell
toxicity.[8]

» Mitochondrial Dysfunction: 1-deoxysphingolipids can accumulate in mitochondria, leading to
swelling, fragmentation, and overall dysfunction, which can trigger apoptosis.[2]

 NMDA Receptor Signaling: 1-deoxysphinganine has been shown to induce neurotoxicity by
targeting N-methyl-D-aspartate receptor (NMDAR) signaling.[9] This can lead to an
irreversible depolarization of the neuronal membrane potential.[9]

o Cytoskeletal Disruption: These lipids can cause a rapid disruption of the neuronal
cytoskeleton, further contributing to neurodegeneration.[9]

e Inflammasome Activation: 1-deoxysphingolipids can cause the accumulation of
autophagosomes and lysosomes, leading to the activation of the NLRP3 inflammasome, a
key component of the innate immune system involved in inflammation.[10]
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1-Deoxysphingosine Induced Cytotoxicity Pathways
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1-Deoxysphingosine Induced Cytotoxicity Pathways

Modulation of Nuclear Hormone Receptors
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Recent studies have identified 1-deoxysphingosines as signaling molecules that can
modulate the activity of nuclear hormone receptors. Specifically, they have been shown to:

e Bind to COUP-TFs: 1-deoxysphingosines can bind to the ligand-binding domains of
NR2F1/2 (COUP-TFs), which are critical for the development of the nervous system, heart,
and lymphatic vessels.[11]

o Regulate Gene Transcription: By binding to COUP-TFs, 1-deoxysphingosines can
modulate their transcriptional activity at physiological concentrations, influencing cellular
differentiation programs.[11][12] This suggests a role for these lipids beyond being merely
toxic dead-end metabolites.

Experimental Protocols

Quantification of 1-Deoxysphingosine by Liquid
Chromatography-Tandem Mass Spectrometry (LC-
MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of sphingolipids,
including 1-deoxysphingosine, in biological matrices.[13]

Objective: To extract and quantify total 1-deoxysphingosine from plasma or cell samples.

Materials:

Biological sample (plasma, cell pellet)

Internal Standard (e.g., C17-1-deoxysphingosine)

Chloroform, Methanol, Hydrochloric Acid (HCI), Ammonium Hydroxide

LC-MS/MS system with a C18 column
Methodology:
e Sample Preparation:

o Thaw biological samples on ice.
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o To 100 pL of plasma or a cell pellet suspension, add a known amount of the internal
standard.

o For total 1-deoxysphingosine (free and N-acylated), perform acid/base hydrolysis. Add
strong base (e.g., 10 M KOH in methanol) and incubate at an elevated temperature (e.g.,
65°C) for several hours to overnight to cleave N-acyl chains.[14]

e Lipid Extraction (Folch Method Variation):
o Neutralize the hydrolyzed sample with a strong acid (e.g., HCI).

o Add a 2:1 mixture of chloroform:methanol to the sample, vortex thoroughly to create a
single phase.

o Induce phase separation by adding a smaller volume of water or a salt solution.
o Centrifuge to separate the agueous (upper) and organic (lower) phases.

o Carefully collect the lower organic phase containing the lipids.

o Wash the organic phase with an alkaline water solution to remove contaminants.
o Dry the final organic phase under a stream of nitrogen.

e LC-MS/MS Analysis:

(¢]

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

[¢]

Inject the sample onto a C18 reverse-phase column.

[¢]

Use a gradient elution with mobile phases typically consisting of methanol/water mixtures
with additives like formic acid or ammonium formate to improve ionization.

o

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
= Parent lon (Q1): The m/z of protonated 1-deoxysphingosine ([M+H]*).

» Fragment lon (Q3): A characteristic fragment ion generated by collision-induced
dissociation.
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o Monitor the specific MRM transitions for both the analyte and the internal standard.

o Data Analysis:

o Integrate the peak areas for both the analyte and the internal standard.

o Calculate the ratio of the analyte peak area to the internal standard peak area.

o Determine the concentration of 1-deoxysphingosine in the original sample by comparing
this ratio to a standard curve generated with known concentrations of the analyte.
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Workflow for LC-MS/MS Quantification of 1-Deoxysphingosine
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Workflow for LC-MS/MS Quantification
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Cytotoxicity Assay (MTT or LDH Release)

To assess the cytotoxic effects of 1-deoxysphingosine on a specific cell line (e.g., neuronal
cells like SH-SY5Y or dorsal root ganglion neurons).

Objective: To determine the dose-dependent cytotoxicity of 1-deoxysphingosine.

Materials:

96-well cell culture plates

e Cellline of interest

o Complete cell culture medium

» 1-Deoxysphingosine stock solution (e.g., in ethanol or DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate
Dehydrogenase) release assay kit

e Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
o Plate reader
Methodology:

e Cell Seeding:

o

Culture cells to ~80% confluency.

[¢]

Trypsinize and count the cells.

o

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per
well) in 100 pL of complete medium.

Incubate for 24 hours to allow for cell attachment.

[¢]

e Compound Treatment:
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o Prepare serial dilutions of 1-deoxysphingosine in cell culture medium from the stock
solution. It may be necessary to complex the lipid with bovine serum albumin (BSA) for
better solubility and delivery to the cells.[15]

o Remove the old medium from the wells.

o Add 100 pL of the medium containing the different concentrations of 1-deoxysphingosine
to the treatment wells.

o Include control wells:

= Vehicle Control: Cells treated with medium containing the same concentration of the
solvent (e.g., ethanol/BSA) used for the highest dose of 1-deoxysphingosine.

» Untreated Control: Cells in medium only.

» Maximum Lysis Control (for LDH assay): Cells to be treated with a lysis buffer at the end
of the experiment.

o Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

« Viability/Cytotoxicity Measurement:
o For MTT Assay (Measures Metabolic Activity):

» Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active
mitochondria will reduce the yellow MTT to purple formazan crystals.

» Carefully remove the medium and add a solubilization buffer to dissolve the formazan
crystals.

» Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
o For LDH Release Assay (Measures Membrane Integrity):

= Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
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» Add the LDH reaction mix according to the manufacturer's protocol. This measures the
amount of LDH enzyme released from damaged cells into the medium.

» Incubate as required by the Kkit.

» Measure the absorbance at the specified wavelength.

o Data Analysis:
o Subtract the background absorbance (from medium-only wells).

o Calculate the percentage of cell viability or cytotoxicity for each treatment group relative to
the vehicle control.

o Plot the percentage of viability/cytotoxicity against the compound concentration to
determine the ICso (half-maximal inhibitory concentration).

This guide provides foundational information for researchers working with 1-
Deoxysphingosine. Due to its complex biology and role in disease, further investigation into
its properties and mechanisms of action is crucial for developing potential therapeutic
interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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